Benzofuran-4-ol

Overview

Description

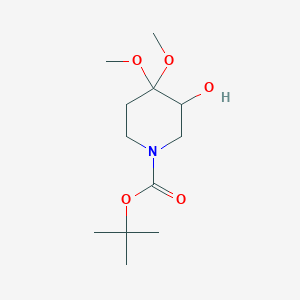

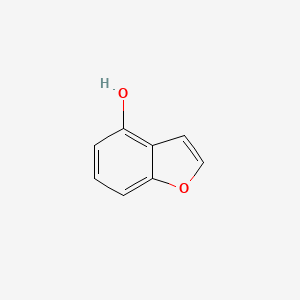

Benzofuran-4-ol (also known as 4-hydroxybenzofuran or 4-hydroxybenzophenone) is an aromatic organic compound with a molecular formula of C7H6O2. It is a colorless liquid with a faint odor. This compound is used in the synthesis of various pharmaceuticals, fragrances, and other compounds. It is also used as a starting material in the synthesis of various heterocyclic compounds.

Scientific Research Applications

Biological and Pharmacological Applications

Benzofuran derivatives, including Benzofuran-4-ol, demonstrate a wide array of biological and pharmacological activities. These activities encompass anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These derivatives have been studied extensively due to their potential as natural drug lead compounds, with recent discoveries highlighting their effectiveness against diseases like hepatitis C and cancer. Novel methods for constructing benzofuran rings have been developed, contributing to the synthesis of complex benzofuran compounds for medical applications (Miao et al., 2019).

Antimicrobial Agents

Benzofuran and its derivatives, including this compound, are gaining attention as effective structures in antimicrobial therapy. They have been found suitable for the treatment of microbial diseases, with certain derivatives like psoralen and angelicin used in treating skin conditions like cancer or psoriasis. The unique structural features of benzofuran make it a privileged structure in drug discovery, particularly in designing antimicrobial agents (Hiremathad et al., 2015).

Optoelectronic Applications

Benzofuran-fused phosphole derivatives have shown potential in opto-electronic applications. These compounds, through their unique optical and electrochemical properties, have been utilized as emitters in OLEDs, illustrating the versatility of benzofuran derivatives in technological applications beyond pharmacology (Chen et al., 2013).

Antifungal Activity

Benzofuran-5-ol derivatives, closely related to this compound, have been synthesized and tested for antifungal activity against various pathogens. These compounds have shown promising results, suggesting their potential as antifungal agents (Ryu et al., 2010).

Synthesis and Drug Prospects

The synthesis of benzofuran derivatives has been a topic of interest due to their significant biological activities and drug prospects. The relationship between their bioactivities and structures has been thoroughly investigated, leading to the development of complex benzofuran derivatives for potential therapeutic applications (Heravi et al., 2017).

Mechanism of Action

- Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases like cancer or psoriasis . These compounds likely interact with cellular components involved in skin health and disease.

- Psoralen derivatives, for instance, inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity. This effect can be beneficial in managing conditions like paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Target of Action

Mode of Action

Pharmacokinetics (ADME Properties)

- Benzofuran-4-ol’s absorption characteristics are not well-documented . Information on its distribution within the body remains scarce. The compound may undergo metabolic transformations, but specific enzymes involved are unknown. Details regarding its excretion pathways are lacking.

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They are seen as promising structures for the development of new therapeutic agents, especially in the search for efficient antimicrobial candidates . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Biochemical Analysis

Biochemical Properties

Benzofuran-4-ol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, this compound exhibits inhibitory activity against topoisomerase I, an enzyme involved in DNA replication and transcription . This interaction is significant as it can lead to the development of novel anticancer agents. Additionally, this compound has been found to interact with sigma receptors, which are involved in modulating neurotransmitter release and cell signaling pathways . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages . Furthermore, it has shown potential in inducing apoptosis in cancer cells by modulating the expression of apoptosis-related genes . These cellular effects underscore the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to topoisomerase I, inhibiting its activity and leading to the accumulation of DNA breaks, which ultimately induces apoptosis in cancer cells . Additionally, this compound interacts with sigma receptors, modulating cell signaling pathways and neurotransmitter release . These molecular interactions provide insights into the compound’s therapeutic potential and its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity, including its anti-inflammatory and anticancer properties, over time . These findings suggest that this compound is a promising candidate for further development as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models to determine its efficacy and safety at different dosages. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic efficacy . At very high doses, this compound has been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been found to interact with organic anion-transporting polypeptides, facilitating its uptake into cells . Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in different tissues . These interactions are important for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the nucleus, where it interacts with topoisomerase I and modulates gene expression . Additionally, this compound can be found in the cytoplasm, where it interacts with sigma receptors and influences cell signaling pathways . The subcellular localization of this compound is crucial for understanding its mechanism of action and therapeutic potential.

properties

IUPAC Name |

1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBCZETZIPZOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469337 | |

| Record name | Benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480-97-7 | |

| Record name | 4-Benzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential antimicrobial applications of benzofuran-4-ol derivatives?

A: Research suggests that this compound derivatives exhibit promising antibacterial and antifungal properties. A study on Cotula coronopifolia, an aquatic plant, highlighted the potent activity of 6-methoxy-1-benzofuran-4-ol against six pathogenic bacteria and seven pathogenic fungi []. These findings suggest that Cotula coronopifolia, and specifically 6-methoxy-1-benzofuran-4-ol, could be explored as a natural preservative or in pharmaceutical applications for its antimicrobial properties [].

Q2: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives?

A: While specific SAR studies focusing solely on this compound are limited in the provided research, one study investigated a derivative, (2R)-5-[7,8-dimethoxyphenyl-3,3a,4,9b-tetrahydro-benzopyrano[3,4-c]pyrazol-1-yl]-2-(propen-2-yl)-2,3-dihydro-benzofuran-4-ol []. This derivative, classified as an N-acylpyrazole derritol, was synthesized and evaluated as a potential neuraminidase inhibitor []. Although detailed SAR data isn't provided, the study highlights the potential of modifying the this compound structure to target specific enzymatic activities. Further research exploring modifications to the core structure and substituents could reveal crucial insights into the SAR of this compound class.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.